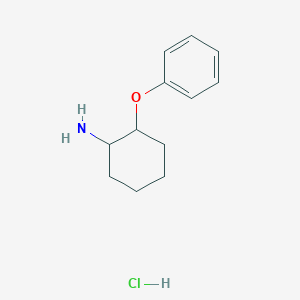![molecular formula C21H18ClNO2 B1465250 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one CAS No. 477888-20-3](/img/structure/B1465250.png)
1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one
Übersicht
Beschreibung
1-(3-Chlorophenyl)methyl-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one (abbreviated as CMP) is a synthetic compound with a wide range of potential applications in the scientific field. CMP is a member of the pyridine family, which is a group of heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and other industries. CMP has been studied for its potential as an anti-inflammatory agent, as an antioxidant, and for its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include compounds like 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one, have shown potential in antiviral applications. They have been found to inhibit the replication of various RNA and DNA viruses, including influenza and Coxsackie B4 virus . This compound could be synthesized and tested for its efficacy against a broad spectrum of viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, present in this compound, is associated with anti-inflammatory properties. Research could explore its effectiveness in reducing inflammation in various disease models, potentially leading to new treatments for chronic inflammatory conditions .
Anticancer Research
Compounds with an indole base structure have been utilized in anticancer research. The specific configuration of 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one might interact with cancer cell lines, providing insights into its cytotoxic effects and the mechanism of action against different types of cancer cells .
Nonlinear Optical Properties
The related compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has demonstrated significant nonlinear optical properties, which suggests that 1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one could also be a candidate for optoelectronic applications. Its potential for use in optical switching, signal processing, and memory devices could be investigated .
Pharmacological Applications
This compound’s indole moiety is a key feature in many pharmacologically active molecules. It could be studied for its binding affinity to various receptors, which may lead to the development of new drugs with improved efficacy and reduced side effects .
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
The wide range of biological activities exhibited by similar indole derivatives suggests that they may affect multiple biochemical pathways .
Result of Action
The diverse biological activities of similar indole derivatives suggest that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-10-4-9-17(14-18)15-23-13-12-20(24)19(21(23)25)11-5-8-16-6-2-1-3-7-16/h1-10,12-14,24H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCLMZSRUKVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



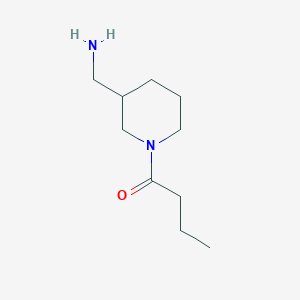
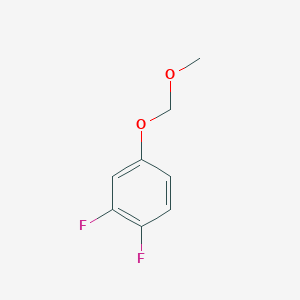
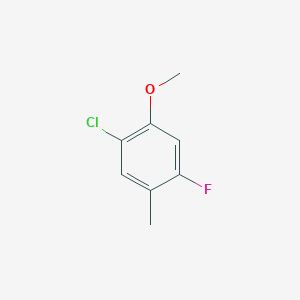
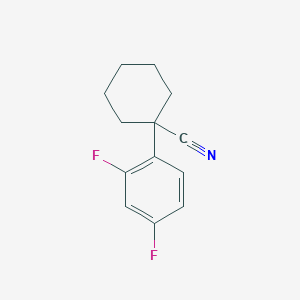
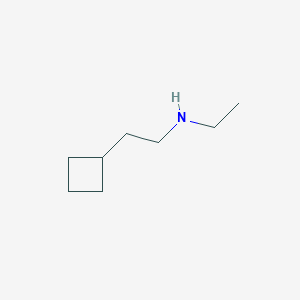
![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)
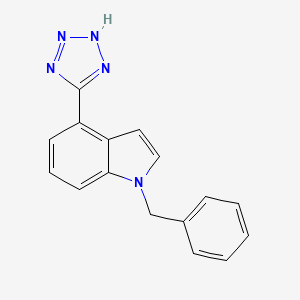
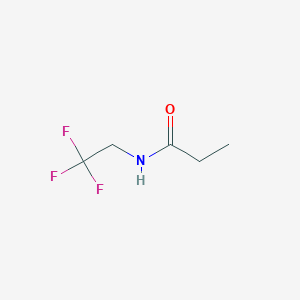
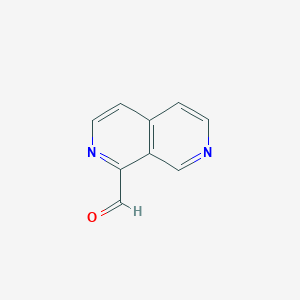
![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)
![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)
![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)
